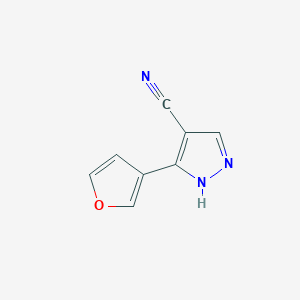
Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide
Übersicht
Beschreibung
Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide (EDPTFSI) is a promising material due to its excellent thermal stability, high electrochemical stability, and good solubility in a wide range of solvents. It is a non-coordinating anion with the chemical formula [(CF3SO2)2N]− .
Molecular Structure Analysis
The molecular weight of EDPTFSI is 458.4 g/mol. Detailed analysis of molecular interactions and conformational states of similar compounds has been conducted via ab initio methods at the density functional theory (DFT) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide are not available, it’s known that the anion is widely used in ionic liquids, which are less toxic and more stable than more traditional counterions .Wirkmechanismus
Target of Action
This compound is often used in material science and battery materials , suggesting that its targets may be related to these fields.
Mode of Action
It has been noted that the ether functionalization in the ammonium cation is effective in the enhancement of physical absorption of co2, particularly volumetrically .
Pharmacokinetics
It’s important to note that this compound is hygroscopic , which may influence its absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide. For instance, this compound should be stored under inert gas and conditions to avoid hygroscopicity .
Zukünftige Richtungen
The anion is widely used in ionic liquids, which are less toxic and more stable than more traditional counterions . This anion is also of importance in lithium-ion and lithium metal batteries (LiTFSI) because of its high dissociation and conductivity . It has the added advantage of suppressing crystallinity in poly(ethylene oxide), which increases the conductivity of that polymer below its melting point at 50 °C . These properties make it a promising material for future applications.
Biochemische Analyse
Biochemical Properties
Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ionic nature. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form ionic bonds with negatively charged biomolecules, which can influence the structure and function of these molecules. For instance, it can interact with enzymes by binding to their active sites, potentially inhibiting or enhancing their activity. Additionally, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can interact with proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis . Furthermore, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can impact cell proliferation and apoptosis, thereby influencing cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can inhibit enzyme activity by occupying the active site, preventing substrate binding. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide remains stable under controlled conditions, but its degradation can occur over extended periods . The degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to detrimental effects. It is crucial to determine the appropriate dosage to maximize the benefits and minimize the risks associated with Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide .
Metabolic Pathways
Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering enzyme activity and metabolite levels. For example, it can modulate the activity of key enzymes involved in energy production, such as those in the glycolytic pathway . Additionally, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can affect the levels of metabolites, leading to changes in cellular energy balance and biosynthetic processes . Understanding the metabolic pathways influenced by this compound is essential for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles. The distribution of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can influence its accumulation and activity within specific tissues, affecting its overall biochemical effects .
Subcellular Localization
The subcellular localization of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it can be directed to the nucleus, affecting gene expression and cellular regulation . The subcellular localization of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide is essential for understanding its precise biochemical roles.
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-(2-phenylethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.C2F6NO4S2/c1-4-13(2,3)11-10-12-8-6-5-7-9-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10-11H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNMSYLRWLNKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804970-28-2 | |
| Record name | Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















